![molecular formula C20H22N4O4 B13498301 5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)
5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential applications in medicinal chemistry and drug development. This compound features a unique spirocyclic structure, which is known for its stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Functionalization: Introduction of the piperidinyl and isoindole moieties through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A related compound with a similar spirocyclic core, known for its inhibitory activity against KRAS G12C.
2,7-diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound used in the development of protein degraders.
Uniqueness
The uniqueness of 5-{2,7-diazaspiro[3.5]nonan-2-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(2,7-diazaspiro[3.5]nonan-2-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H22N4O4/c25-16-4-3-15(17(26)22-16)24-18(27)13-2-1-12(9-14(13)19(24)28)23-10-20(11-23)5-7-21-8-6-20/h1-2,9,15,21H,3-8,10-11H2,(H,22,25,26) |
InChI Key |
QKFVFEDOYRRLME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


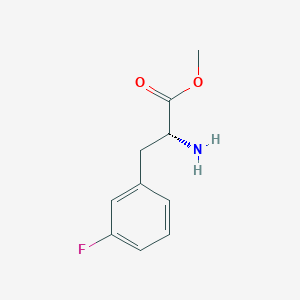
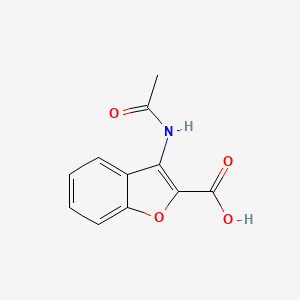
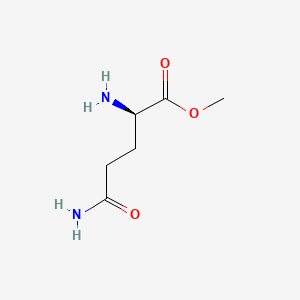
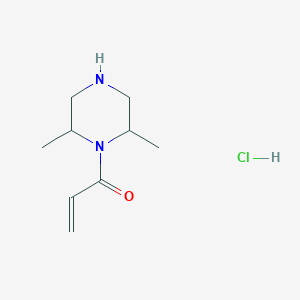
![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)


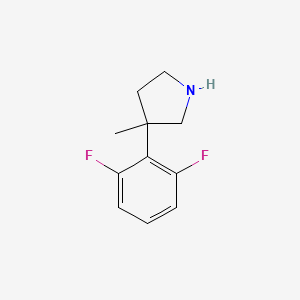
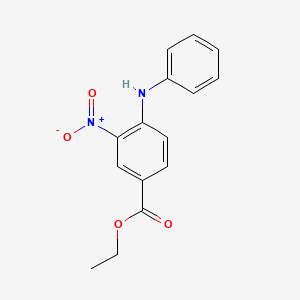
![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)
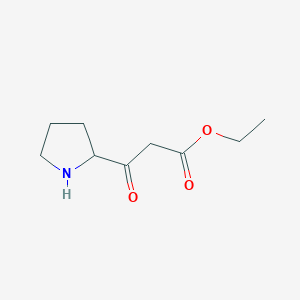
![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)
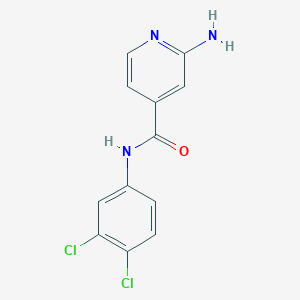
![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
